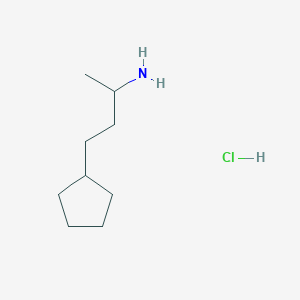

4-Cyclopentylbutan-2-amine hydrochloride

説明

科学的研究の応用

Synthesis of Analogues and Derivatives:

- 2,4-methanoproline analogues synthesized from 3-(chloromethyl)cyclobutanone, involving reversible addition of hydrogen cyanide onto imines, yielding 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles that can be converted to corresponding amines (Rammeloo, Stevens, & de Kimpe, 2002).

- Facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, leading to the synthesis of functionalized 3-aminocyclobut-2-en-1-ones, potent antagonists of VLA-4 (Brand, de Candole, & Brown, 2003).

Development of New Reaction Mechanisms:

- First report of [4 + 2]-annulation between aminocyclobutanes and aldehydes to access tetrahydropyranyl amines. Utilization of scandium triflate or iron trichloride as catalysts (Perrotta et al., 2015).

- One-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water, demonstrating a convenient and environmentally friendly method (D’hooghe, Van Driessche, & Kimpe, 2009).

Application in Drug Discovery and Organic Synthesis:

- Strain-release heteroatom functionalization as a strategy in drug discovery, involving small, strained ring systems. This methodology is applicable to bioconjugation and peptide labeling, introducing stereospecific strain-release “cyclopentylation” of various heteroatoms (Lopchuk et al., 2017).

- Switchable regioselectivity in amine-catalysed asymmetric cycloadditions, allowing for the construction of small-molecule libraries with structural and stereogenic diversity, crucial in drug discovery (Zhou et al., 2017).

Catalysis and Synthetic Applications:

- NHC-catalyzed α-carbon amination of chloroaldehydes developed for enantioselective access to dihydroquinoxaline derivatives, core structures in natural products and synthetic bioactive molecules (Huang et al., 2019).

- Cyclobutadiene metal complexes as a new class of catalysts, promoting selective reductive amination in the presence of carbon monoxide under mild conditions. These complexes showed compatibility with a wide range of functional groups (Afanasyev et al., 2016).

Biological and Pharmaceutical Research:

- Evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating the conversion of these prodrugs to their parent amine in sensitive and insensitive cell lines in vitro (Bradshaw et al., 2002).

- Photochemical activation of tertiary amines for applications in studying cell physiology, with tamoxifen and 4-hydroxytamoxifen used as case studies for Cre recombinase and CRISPR-Cas9 gene editing (Asad et al., 2017).

特性

IUPAC Name |

4-cyclopentylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(10)6-7-9-4-2-3-5-9;/h8-9H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUAAIRUVGXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1424410.png)

![Spiro[3.5]nonan-7-ylmethanol](/img/structure/B1424419.png)

![[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride](/img/structure/B1424430.png)